molecular formula C10H9BrO2 B3267690 2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol CAS No. 460748-15-6

2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol

Cat. No.: B3267690
CAS No.: 460748-15-6
M. Wt: 241.08 g/mol
InChI Key: CBURFCSPYDRJQA-UHFFFAOYSA-N
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Description

2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol is a chemical compound with the molecular formula C10H9BrO2 and a molecular weight of 241.08 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5-position of the benzofuran ring and an ethan-1-ol group at the 2-position.

Mechanism of Action

Target of Action

Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Mode of Action

Benzofuran derivatives have been found to exhibit potent antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups . It’s plausible that 2-(5-Bromo-1-benzofuran-2-yl)ethanol may interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Benzofuran compounds have been shown to have a wide range of biological and pharmacological applications . These compounds have been used in the treatment of various diseases, indicating that they likely interact with multiple biochemical pathways.

Pharmacokinetics

It’s important to note that the toxicity and health risks associated with benzofuran compounds are subjects of ongoing research, including studies on their pharmacokinetics, pharmacodynamics, and potential toxicological impacts.

Result of Action

Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells . This suggests that 2-(5-Bromo-1-benzofuran-2-yl)ethanol may have similar effects.

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates that these compounds likely exhibit diverse pharmacological activities in various environments .

Biochemical Analysis

Biochemical Properties

Benzofuran compounds, such as 2-(5-Bromo-1-benzofuran-2-yl)ethanol, are ubiquitous in nature and demonstrate significant biological activities

Cellular Effects

. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-(5-Bromo-1-benzofuran-2-yl)ethanol is not well-understood. Benzofuran compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and its ability to interact with biological targets. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(5-bromo-1-benzofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBURFCSPYDRJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from Example 3A (14.95 g, 50 mmol), palladium(ll) acetate (0.11 g, 0.5 mmol), triphenylphosphine (0.26 g, 1.0 mmol), and copper(I) iodide (0.19 g, 1.0 mmol) were combined in isopropyl acetate (100 mL). Nitrogen gas was bubbled through the reaction mixture for about 15 minutes. The mixture was treated with 3-butyn-1-ol (5.6 mL, 75.0 mmol) stirred briefly and then treated with diisopropylamine (42 mL, 300 mmol) slowly over about 10 minutes. After stirring for 2 hours at about 22° C., the mixture was heated at about 60° C. for about 6 hours and then cooled to about 22° C. The reaction mixture was filtered through a pad of Celite® (˜5 g) and the Celite® was washed with isopropyl acetate (˜30 mL). The filtrate was washed with saturated NaHCO3 solution (100 mL, 2×), 10% Na2S2O3 solution (100 mL, 2×), brine (50 mL), dried over Na2SO4, and distilled to dryness. The residue was purified by silica gel column chromatography to provide the title compound (8.7 g, 72% yield). MS DCl (M+NH4)+ m/z at 258,260; 1H NMR(CDCl3at 400 MHz) δ 3.03 (m, 2H), 3.98 (m, 2H), 6.45 (m, 1H), 7.25-7.32 (m, 2H), 7.60 (d, 1H); 13C NMR (CDCl3 at 100 MHz) δ 32.2, 60.6, 103.0, 112.1, 115.4, 122.8, 126.1, 130.4, 153.1, 157.0.
Quantity
14.95 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium(ll) acetate
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three
Quantity
42 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
copper(I) iodide
Quantity
0.19 g
Type
catalyst
Reaction Step Six
Quantity
0.26 g
Type
catalyst
Reaction Step Seven
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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